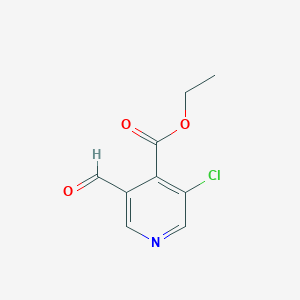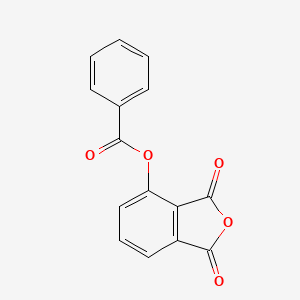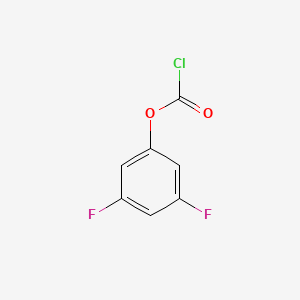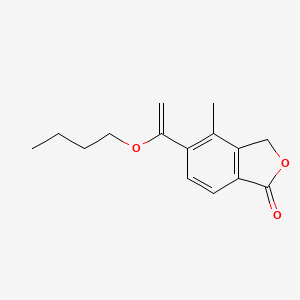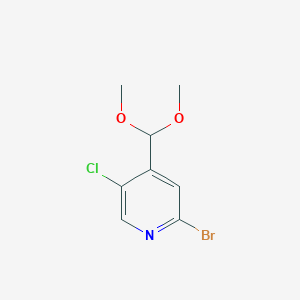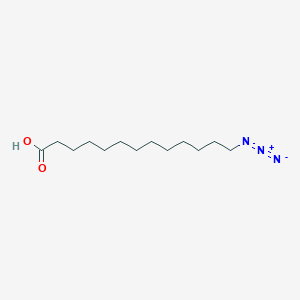
13-Azido-tridecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-Azido-tridecanoic acid is an organic compound with the molecular formula C13H25N3O2 It is a derivative of tridecanoic acid, where an azido group (-N3) is attached to the 13th carbon atom of the tridecanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 13-azidotridecanoic acid typically involves the introduction of the azido group into the tridecanoic acid structure. One common method is the nucleophilic substitution reaction, where a halogenated tridecanoic acid derivative (such as 13-bromotridecanoic acid) reacts with sodium azide (NaN3) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN). The reaction conditions usually involve moderate temperatures and stirring to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for 13-azidotridecanoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring safety measures due to the potentially explosive nature of azides.
Análisis De Reacciones Químicas
Types of Reactions: 13-Azido-tridecanoic acid can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2).
Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation (Pd/C, H2).
Substitution: Sodium azide (NaN3), polar aprotic solvents (DMSO, CH3CN).
Cycloaddition: Alkynes, copper(I) catalysts for click chemistry.
Major Products Formed:
Reduction: 13-Aminotridecanoic acid.
Substitution: Various substituted tridecanoic acid derivatives.
Cycloaddition: 1,2,3-Triazole derivatives.
Aplicaciones Científicas De Investigación
13-Azido-tridecanoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various nitrogen-containing compounds and as a building block in click chemistry for the formation of triazoles.
Biology: The compound can be used in bioconjugation techniques to label biomolecules with fluorescent tags or other functional groups.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 13-azidotridecanoic acid primarily involves its reactivity due to the azido group. The azido group is a good nucleophile and can participate in various reactions, such as nucleophilic substitution and cycloaddition. In biological systems, the azido group can be used to label biomolecules through bioorthogonal reactions, allowing for the study of molecular interactions and pathways.
Comparación Con Compuestos Similares
Tridecanoic acid: The parent compound without the azido group.
13-Bromotridecanoic acid: A halogenated derivative used as a precursor in the synthesis of 13-azidotridecanoic acid.
13-Aminotridecanoic acid: The reduced form of 13-azidotridecanoic acid.
Uniqueness: 13-Azido-tridecanoic acid is unique due to the presence of the azido group, which imparts distinct reactivity and allows for specific applications in click chemistry and bioconjugation. The azido group also makes the compound a versatile intermediate in the synthesis of various nitrogen-containing compounds.
Propiedades
Número CAS |
141779-78-4 |
|---|---|
Fórmula molecular |
C13H25N3O2 |
Peso molecular |
255.36 g/mol |
Nombre IUPAC |
13-azidotridecanoic acid |
InChI |
InChI=1S/C13H25N3O2/c14-16-15-12-10-8-6-4-2-1-3-5-7-9-11-13(17)18/h1-12H2,(H,17,18) |
Clave InChI |
QGHYXKXWBVOVGJ-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCCN=[N+]=[N-])CCCCCC(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

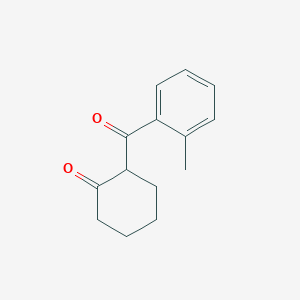
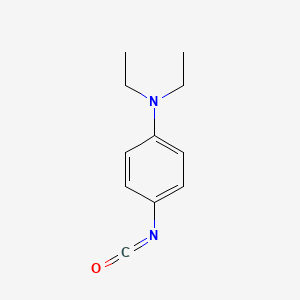
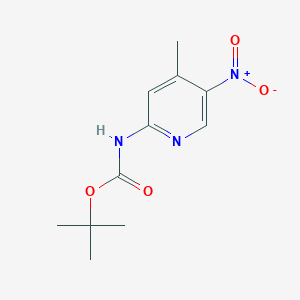
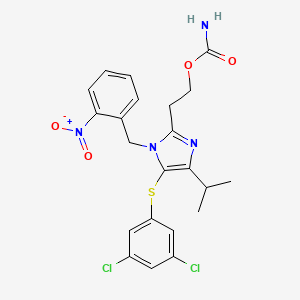
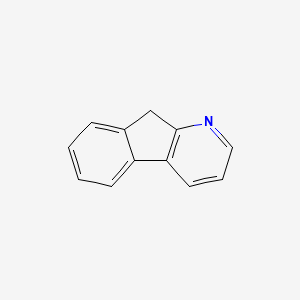
![11-ethyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]quinoline](/img/structure/B8703123.png)
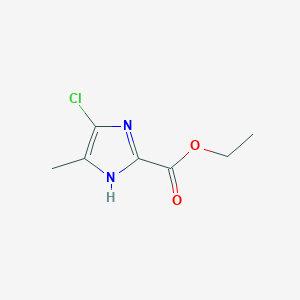
![2-[4-[[6-(1H-benzimidazol-2-yl)-4-methyl-2-propylbenzimidazol-1-yl]methyl]phenyl]benzonitrile](/img/structure/B8703133.png)
![1,3-Propanediol, 2-[(2-amino-9H-purin-9-yl)methoxy]-](/img/structure/B8703140.png)
